molecular formula C18H25N3O4S B7704586 N-Cyclohexyl-4-methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzene-1-sulfonamide

N-Cyclohexyl-4-methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzene-1-sulfonamide

Cat. No.: B7704586
M. Wt: 379.5 g/mol
InChI Key: ZDHNBSBCNJWBTD-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups

Properties

IUPAC Name

N-cyclohexyl-4-methoxy-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-12(2)17-19-18(25-20-17)15-11-14(9-10-16(15)24-3)26(22,23)21-13-7-5-4-6-8-13/h9-13,21H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHNBSBCNJWBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-4-methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as N,N-diisopropylethylamine (DIPEA) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-4-methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-Cyclohexyl-4-methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which N-Cyclohexyl-4-methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-3-hydroxy-4-methoxybenzamide: Shares a similar core structure but lacks the oxadiazole ring.

    N-Cyclohexyl-4-methoxy-3-nitrobenzamide: Contains a nitro group instead of the oxadiazole ring.

Uniqueness

N-Cyclohexyl-4-methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzene-1-sulfonamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

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